(r)-1-Phenylethanesulfonic acid
Overview
Description
®-1-Phenylethanesulfonic acid is an organic compound characterized by the presence of a phenyl group attached to an ethanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylethanesulfonic acid typically involves the sulfonation of ethylbenzene. One common method is the reaction of ethylbenzene with sulfur trioxide in the presence of a catalyst, such as oleum, under controlled temperature conditions. This reaction results in the formation of ®-1-Phenylethanesulfonic acid.
Industrial Production Methods
Industrial production of ®-1-Phenylethanesulfonic acid often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, sulfinates, and various substituted phenyl derivatives.
Scientific Research Applications
®-1-Phenylethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: ®-1-Phenylethanesulfonic acid is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-Phenylethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound can also act as a catalyst in certain biochemical reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Benzene sulfonic acid
- Toluene sulfonic acid
- Methanesulfonic acid
Uniqueness
®-1-Phenylethanesulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other sulfonic acids. Its phenyl group provides additional sites for substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-phenylethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMBBYARPOGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86963-40-8 | |
Record name | 86963-40-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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